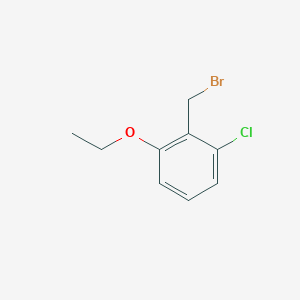

2-(Bromomethyl)-1-chloro-3-ethoxybenzene

Beschreibung

Contextual Significance of Halogenated Benzylic Systems as Versatile Synthons

Halogenated benzylic systems are a cornerstone of modern organic synthesis, prized for their utility as versatile synthons—molecular fragments used as building blocks in chemical synthesis. The carbon atom adjacent to the aromatic ring, known as the benzylic position, is particularly reactive. Halogenation at this position creates a reactive handle that can readily participate in a variety of chemical transformations. numberanalytics.com

The enhanced reactivity of benzylic halides is attributed to the stability of the intermediates formed during reactions. For instance, in nucleophilic substitution reactions, the departure of the halide ion is facilitated by the formation of a resonance-stabilized benzylic carbocation. Similarly, reactions proceeding through a radical mechanism benefit from the formation of a stable benzylic radical. numberanalytics.com This inherent reactivity allows for the facile introduction of a wide array of functional groups, making halogenated benzylic systems indispensable in the synthesis of complex organic molecules.

Overview of Aromatic Bromomethyl Compounds in Medicinal and Agrochemical Chemistry

Aromatic bromomethyl compounds, a specific class of halogenated benzylic systems, are of paramount importance in the development of new therapeutic agents and crop protection chemicals. The bromo- group is an excellent leaving group, making these compounds highly susceptible to nucleophilic attack. This property is extensively exploited in the pharmaceutical industry to attach benzyl (B1604629) moieties to various molecular scaffolds, a common strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties. researchgate.netmdpi.comnih.govnih.gov

In the agrochemical sector, the reactivity of the bromomethyl group is harnessed to synthesize a range of pesticides and herbicides. amazonaws.com The introduction of a substituted benzyl group can confer specific biological activities, leading to the development of more effective and selective crop protection agents. The versatility of aromatic bromomethyl compounds ensures their continued use as key intermediates in the discovery and production of new bioactive molecules.

Structural Characteristics of 2-(Bromomethyl)-1-chloro-3-ethoxybenzene and its Role in Functionalized Building Blocks

This compound, with the chemical formula C₉H₁₀BrClO, is a polysubstituted aromatic compound that integrates several key structural features. biosynth.com The benzene (B151609) ring is adorned with three different substituents: a bromomethyl group, a chlorine atom, and an ethoxy group. This specific arrangement of functional groups dictates its chemical behavior and potential applications.

This trifunctional nature makes this compound a highly valuable building block for creating diverse and complex molecules. It provides a scaffold upon which chemists can elaborate, adding further functionality to tailor the final product for specific applications in medicinal and materials science research. While specific, large-scale applications of this particular compound are not yet widely documented in publicly available literature, its commercial availability as a "versatile small molecule scaffold" for research purposes underscores its potential in the synthesis of novel compounds. biosynth.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 329980-82-7 |

| Molecular Formula | C₉H₁₀BrClO |

| Molecular Weight | 249.53 g/mol |

| Appearance | (Predicted) Colorless to pale yellow liquid or solid |

| Boiling Point | (Predicted) >250 °C |

| Solubility | (Predicted) Soluble in common organic solvents |

Table 2: Spectroscopic Data (Predicted)

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the ethoxy group (triplet and quartet), and the bromomethyl group (singlet). |

| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the ethoxy group, and the benzylic carbon of the bromomethyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, with isotopic patterns characteristic of bromine and chlorine. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(bromomethyl)-1-chloro-3-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-2-12-9-5-3-4-8(11)7(9)6-10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHJIKLNSUEHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 1 Chloro 3 Ethoxybenzene

Strategies for Regioselective Bromomethylation of Substituted Ethoxybenzene Scaffolds

The key challenge in the synthesis of 2-(bromomethyl)-1-chloro-3-ethoxybenzene lies in achieving regioselectivity. The starting material, 1-chloro-3-ethoxy-2-methylbenzene, presents a single benzylic position for bromination. The directing effects of the existing chloro and ethoxy substituents on the aromatic ring are critical in influencing the reactivity of the benzylic C-H bonds. While in electrophilic aromatic substitution the ethoxy group is an ortho-, para-director and the chloro group is also an ortho-, para-director (though deactivating), in radical bromination, the stability of the benzylic radical intermediate is the paramount factor governing the reaction's outcome. The electron-withdrawing nature of the chlorine atom can influence the stability of the adjacent benzylic radical, a factor that must be considered in optimizing the reaction conditions.

Radical Halogenation Approaches

Radical halogenation, particularly bromination, is the most effective method for introducing a bromine atom at the benzylic position of alkylbenzenes. chadsprep.com This class of reactions proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. The high selectivity of bromine radicals for weaker C-H bonds, such as those at the benzylic position, makes this approach highly suitable for the synthesis of this compound. nih.gov

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent, is the most widely used method for benzylic bromination. wikipedia.org NBS is a convenient and selective source of bromine radicals, and its use minimizes the formation of undesired side products that can arise from reactions with molecular bromine, such as electrophilic addition to the aromatic ring. chadsprep.com The reaction is typically carried out in the presence of a radical initiator in a suitable solvent.

The general transformation can be represented as follows:

The initiation of the radical chain reaction requires the generation of a small number of radicals to start the process. This is typically achieved by the addition of a radical initiator, which decomposes upon heating or irradiation to produce radicals. The two most common radical initiators used in NBS brominations are benzoyl peroxide and 2,2'-azobis(isobutyronitrile) (AIBN). commonorganicchemistry.com

Benzoyl Peroxide: Upon heating, benzoyl peroxide undergoes homolytic cleavage of the weak oxygen-oxygen bond to form two benzoyloxy radicals. These can then lose carbon dioxide to generate phenyl radicals, which can initiate the bromination chain.

AIBN: AIBN decomposes upon heating to produce two cyanopropyl radicals and a molecule of nitrogen gas. The cyanopropyl radicals are effective at initiating the radical chain.

The choice of initiator can sometimes influence the reaction efficiency and yield. The decomposition temperature of the initiator should be compatible with the desired reaction temperature.

Table 1: Comparison of Radical Initiators in Benzylic Bromination of Substituted Toluenes

| Substrate | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Toluene | Benzoyl Peroxide | CCl₄ | Reflux | 4 | ~100 | commonorganicchemistry.com |

| Substituted Toluene | AIBN | CCl₄ | Reflux | 12 | 42 | commonorganicchemistry.com |

| Methoxyimino-o-tolyl-acetic acid methyl ester | AIBN | 1,2-Dichlorobenzene | 80 | 8 | 92 | koreascience.kr |

The success of the NBS-mediated benzylic bromination is highly dependent on the careful optimization of reaction conditions.

Solvent: The choice of solvent is crucial. The ideal solvent should be inert to the reaction conditions and capable of dissolving the substrate. Carbon tetrachloride (CCl₄) has been traditionally used due to its inertness and ability to promote the radical pathway. organic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents are now preferred. wikipedia.org Solvents such as acetonitrile, 1,2-dichlorobenzene, and cyclohexane have been shown to be effective replacements. koreascience.krgoogle.com The polarity of the solvent can influence the reaction, with non-polar solvents generally favoring the radical pathway. youtube.com

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to facilitate the decomposition of the radical initiator and promote the propagation of the radical chain. commonorganicchemistry.com Microwave irradiation has also been employed to accelerate the reaction. researchgate.net

Light Irradiation: In some cases, the reaction can be initiated by photochemical means, using a light source (e.g., a sunlamp or a mercury lamp) to induce the homolytic cleavage of the N-Br bond in NBS or trace amounts of bromine. gla.ac.uk This can sometimes lead to improved yields and selectivity compared to thermal initiation. gla.ac.uk

Table 2: Influence of Reaction Conditions on Benzylic Bromination Yields

| Substrate | Brominating Agent | Initiator/Light | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6,7-trimethyl-quinazolinone derivative | NBS | AIBN | Chlorobenzene | Reflux | - | 47 | gla.ac.uk |

| 2,6,7-trimethyl-quinazolinone derivative | NBS | Photo-initiated | Dichloromethane | - | - | 80 | gla.ac.uk |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | CCl₄ | Reflux | 12 | 79 | koreascience.kr |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | 1,2-Dichlorobenzene | 80 | 8 | 92 | koreascience.kr |

| Toluene | NBS | Light (40W) | Water | Room Temp | - | - | researchgate.net |

While NBS is the most common reagent for benzylic bromination, other brominating agents can also be employed under specific conditions.

Molecular Bromine (Br₂): Benzylic bromination can be achieved using molecular bromine, typically with photochemical or thermal initiation. chadsprep.com However, this method is often less selective than using NBS and can lead to side reactions, including electrophilic aromatic substitution, especially in the absence of a radical initiator and in polar solvents. chadsprep.com

Hydrogen Bromide/Hydrogen Peroxide (HBr/H₂O₂): A greener alternative involves the in situ generation of bromine radicals from the oxidation of hydrogen bromide with hydrogen peroxide, often initiated by light. researchgate.netresearchgate.netnih.gov This system avoids the use of hazardous brominating agents and produces water as the only byproduct. nih.gov

The mechanisms of benzylic bromination with NBS and molecular bromine share the common feature of a radical chain process. However, there are key differences in how the bromine radical is generated and maintained at a low concentration.

NBS Mechanism (Wohl-Ziegler): The reaction is initiated by a radical initiator which abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (Br₂), which is present in trace amounts or generated in situ from the reaction of NBS with HBr, to form the brominated product and a bromine radical, which continues the chain. The role of NBS is to maintain a low and constant concentration of Br₂, which favors radical substitution over ionic addition to the aromatic ring. organic-chemistry.org

Br₂ Mechanism: In the presence of light or heat, molecular bromine undergoes homolytic cleavage to form two bromine radicals. One of these radicals then abstracts a benzylic hydrogen, and the resulting benzylic radical reacts with another molecule of Br₂ to afford the product and regenerate a bromine radical. The higher concentration of Br₂ in this method increases the likelihood of competing electrophilic aromatic bromination.

HBr/H₂O₂ Mechanism: Under illumination, hydrogen peroxide and hydrogen bromide react to form bromine radicals, which then initiate the same radical chain process as with Br₂. This method provides a controlled generation of bromine radicals, similar to the function of NBS. researchgate.netresearchgate.net

Alternative Brominating Agents (e.g., Bromine, HBr/AcOH)

Precursor Functionalization and Halogen Exchange Strategies

The synthesis of the direct precursor to this compound, which is 1-chloro-3-ethoxy-2-methylbenzene, requires a multi-step approach involving the strategic introduction of substituents onto the benzene (B151609) ring. Alternatively, related benzylic halides can be converted to the desired bromide through halogen exchange.

The foundational precursor, 1-chloro-3-ethoxybenzene, can be synthesized through several established organic chemistry reactions. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

In a typical procedure, 3-chlorophenol is deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding sodium or potassium 3-chlorophenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, commonly ethyl iodide or ethyl bromide, to yield 1-chloro-3-ethoxybenzene.

Another potential route starts from 3-chloroacetophenone. The ketone can be reduced to the corresponding alcohol, 1-(3-chlorophenyl)ethanol, using a reducing agent like sodium borohydride. Subsequent etherification of this alcohol under acidic or basic conditions with an ethanol source would yield the target ether. Further functionalization would be required to introduce the methyl group at the 2-position before the final bromination step.

The synthesis of polysubstituted benzenes requires careful consideration of the directing effects of the existing substituents. libretexts.org For the immediate precursor, 1-chloro-3-ethoxy-2-methylbenzene, a synthetic sequence might start from a commercially available chlorotoluene or ethoxytoluene, followed by the introduction of the remaining functional groups via electrophilic aromatic substitution or other functionalization reactions.

Halogen exchange reactions provide a direct method for converting more readily available benzylic halides, such as chlorides, into the corresponding bromides. The Finkelstein reaction is a classical and widely used method for this transformation. organic-chemistry.orgsocietechimiquedefrance.fr This equilibrium-based reaction involves treating an alkyl halide with an excess of a metal bromide salt, typically sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent like acetone or acetonitrile.

For the conversion of 2-(chloromethyl)-1-chloro-3-ethoxybenzene to the target bromide, the reaction would be driven forward by the precipitation of sodium chloride (NaCl) in a solvent like acetone, where it is poorly soluble. societechimiquedefrance.fr

R-CH₂Cl + NaBr ⇌ R-CH₂Br + NaCl (s) (where R = 1-chloro-3-ethoxyphenyl)

Catalysts can be employed to facilitate this exchange. Lewis acids or phase-transfer catalysts, such as quaternary ammonium salts, can enhance the reaction rate. societechimiquedefrance.fr More recent developments in catalysis have explored cooperative catalytic approaches. For instance, nucleophilic cooperative catalysis using lutidine can activate benzylic halides by forming lutidinium salts, which are more readily converted to radicals under photocatalytic conditions. organic-chemistry.orgnih.govacs.org This method is effective for both chlorides and bromides, providing a versatile tool for interconversion or subsequent reactions. organic-chemistry.orgacs.org

Advanced Synthetic Techniques and Process Optimization

The selective bromination of the benzylic position of 1-chloro-3-ethoxy-2-methylbenzene is a critical step that can be prone to side reactions, such as aromatic bromination. gla.ac.uk Advanced synthetic methods, particularly the use of continuous flow reactors and careful solvent selection, are employed to enhance selectivity, safety, and scalability.

Continuous flow technology has emerged as a superior alternative to traditional batch processing for photochemical reactions like benzylic bromination. organic-chemistry.orgacs.orgrsc.org Flow reactors offer significant advantages, including precise control over reaction parameters (residence time, temperature), improved light penetration, and enhanced safety by minimizing the volume of reactive intermediates at any given time. organic-chemistry.orgwuxiapptec.com

A typical setup for a light-induced benzylic bromination in a continuous flow system involves pumping a solution of the substrate (e.g., 1-chloro-3-ethoxy-2-methylbenzene) and a brominating agent, such as N-bromosuccinimide (NBS), through transparent tubing, often made of fluorinated ethylene polymer (FEP). organic-chemistry.orgacs.org This tubing is wrapped around a light source, such as a household compact fluorescent lamp (CFL) or specific wavelength LEDs, to initiate the radical reaction. organic-chemistry.orgacs.orgwuxiapptec.com This approach avoids the need for chemical radical initiators. organic-chemistry.org

The efficiency of this process allows for high throughput and easy scalability. Multigram quantities of the product can be synthesized simply by extending the operation time of the reactor. organic-chemistry.orgacs.org Studies have demonstrated that this method is applicable to a diverse range of substrates, achieving high yields and selectivity. acs.org

Table 1: Comparison of Batch vs. Continuous Flow for Benzylic Bromination

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Light Penetration | Inefficient, decreases with scale | Highly efficient and uniform |

| Scalability | Difficult, non-linear | Readily scalable by extending run time |

| Safety | Higher risk due to large volumes | Inherently safer, small reaction volumes |

| Temperature Control | Challenging, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Productivity | Lower throughput | High throughput (e.g., up to 180 mmol h⁻¹) acs.org |

The choice of solvent is critical in benzylic bromination to ensure high selectivity for the desired product over potential side reactions, particularly electrophilic aromatic bromination. gla.ac.uk Historically, chlorinated solvents like carbon tetrachloride (CCl₄) were commonly used for radical brominations with NBS. masterorganicchemistry.comreddit.com However, due to their toxicity and environmental concerns, safer and more effective alternatives have been developed. organic-chemistry.orgresearchgate.net

Acetonitrile (MeCN) has proven to be an excellent solvent for light-induced benzylic brominations, including those performed in continuous flow systems. organic-chemistry.orgacs.orgreddit.com It is a polar aprotic solvent that effectively dissolves the reactants while avoiding the hazards associated with chlorinated solvents. organic-chemistry.org The use of non-polar solvents can also favor the desired radical pathway. reddit.com

For electron-rich aromatic compounds, there is a risk of competing aromatic bromination. organic-chemistry.org The reaction conditions, including the solvent, must be carefully engineered to favor the radical mechanism at the benzylic position. This often involves ensuring a low concentration of molecular bromine (Br₂) throughout the reaction, a condition that is well-managed when using NBS. masterorganicchemistry.comchemistrysteps.com The solvent can influence the reaction pathway; for example, using dichloromethane has been shown to result in excellent selectivity for benzylic bromination in some cases where other solvents led to mixtures. gla.ac.uk

Table 2: Effect of Solvent on Benzylic Bromination Selectivity

| Solvent | Typical Use | Selectivity Impact | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Traditional (Wohl-Ziegler) | Good for radical pathway, but can lead to low selectivity in some cases. Phased out due to toxicity. | gla.ac.ukmasterorganicchemistry.com |

| Acetonitrile (MeCN) | Modern, flow chemistry | Excellent yields and selectivity; avoids hazardous chlorinated solvents. | organic-chemistry.orgacs.orgresearchgate.net |

| Dichloromethane (CH₂Cl₂) | Alternative | Can provide excellent selectivity for benzylic over aromatic bromination for certain substrates. | gla.ac.uk |

| Hexanes / Cyclohexane | Non-polar alternative | Suitable if the substrate is soluble; promotes the radical mechanism. | reddit.com |

Scaling up a chemical synthesis from a laboratory bench to a preparative or industrial scale presents numerous challenges that must be carefully managed. catsci.comquora.com This process is not merely about using larger glassware but involves a deep understanding of chemical engineering principles to ensure safety, efficiency, and reproducibility. catsci.comthermofisher.com

Key considerations for the scale-up of benzylic bromination include:

Heat Management: Radical brominations can be exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. catsci.com Inadequate heat control can lead to a runaway reaction or the formation of undesired byproducts. Reaction calorimetry is often used to study the thermal profile of the reaction to ensure process safety. catsci.com

Mixing: Efficient mixing is crucial to maintain homogeneity in temperature and reactant concentration. In large reactors, achieving uniform mixing can be difficult, potentially leading to localized "hot spots" or areas of high reactant concentration, which can affect yield and selectivity.

Reagent Addition: The rate of addition of reagents, such as the brominating agent, can be critical. In batch processes, slow and controlled addition is often necessary to manage the reaction exotherm. google.com

Process Safety: A thorough risk assessment is essential. This includes evaluating the thermal stability of reactants and products and understanding the potential for hazardous side reactions or pressure buildup. catsci.com

Continuous Flow as a Scale-Up Solution: Continuous flow reactors inherently mitigate many scale-up challenges. acs.org Their superior heat transfer, precise control, and small internal volume make them a much safer and more efficient platform for scaling up energetic or photochemical reactions. wuxiapptec.comacs.org Scale-up is achieved by either running the reactor for a longer duration ("scaling out") or by using a larger reactor with a similar design philosophy. acs.org This "seamless scale-up" approach ensures that performance remains consistent from lab to pilot scale. acs.org

Chemical Reactivity and Transformation Mechanisms of 2 Bromomethyl 1 Chloro 3 Ethoxybenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 2-(bromomethyl)-1-chloro-3-ethoxybenzene is a key site for chemical reactivity, readily undergoing nucleophilic substitution reactions. These reactions are fundamental in synthetic organic chemistry, allowing for the introduction of a wide array of functional groups. The reactivity of this benzylic halide is significantly influenced by the stabilization of the carbocation intermediate and the electronic effects of the substituents on the benzene (B151609) ring.

Elucidation of SN1 and SN2 Mechanistic Pathways

Nucleophilic substitution at a benzylic carbon can proceed through either an SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) mechanism. The preferred pathway is dependent on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

For primary benzylic halides like this compound, the SN2 pathway is typically favored, particularly with strong nucleophiles. ucalgary.ca The SN2 mechanism is a single-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This "back-side attack" results in an inversion of stereochemistry if the carbon is chiral. youtube.com

However, under conditions that favor carbocation formation, such as in the presence of a weak nucleophile and a polar protic solvent, the SN1 mechanism can become competitive. youtube.comyoutube.com The SN1 reaction is a two-step process that begins with the rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The nucleophile then attacks the planar carbocation, which can occur from either face, leading to a mixture of enantiomers if the carbon is chiral. masterorganicchemistry.com

Role of Benzylic Carbocation Stabilization through Resonance

A key factor that makes the SN1 pathway accessible for benzylic halides is the stability of the resulting benzylic carbocation. askfilo.comyoutube.comlibretexts.org This carbocation is stabilized by resonance, where the positive charge is delocalized into the adjacent aromatic ring. askfilo.comyoutube.comlibretexts.org The delocalization of the positive charge over multiple carbon atoms significantly lowers the energy of the carbocation, making its formation more favorable compared to a simple primary alkyl carbocation. youtube.com This resonance stabilization is a critical factor in the reactivity of benzylic halides. ucalgary.caaskfilo.comkiku.dk

Impact of Ortho-Chloro and Meta-Ethoxy Substituents on Reaction Kinetics and Regioselectivity

The substituents on the benzene ring, an ortho-chloro group and a meta-ethoxy group, play a crucial role in modulating the reactivity of the benzylic carbon.

Ortho-Chloro Substituent: The chlorine atom is an electronegative group and therefore exerts an electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic substitution. minia.edu.eg However, in the context of nucleophilic substitution at the benzylic position, the chloro group can also donate a lone pair of electrons through resonance (+R), which can help to stabilize the adjacent carbocation formed in an SN1 pathway. libretexts.org Halogens are generally considered ortho, para-directing deactivators in electrophilic aromatic substitution. libretexts.org

Meta-Ethoxy Substituent: The ethoxy group is an electron-donating group due to the resonance effect (+R) of the oxygen's lone pairs, which is stronger than its electron-withdrawing inductive effect (-I). researchgate.net Electron-donating groups activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In the context of benzylic substitution, the electron-donating nature of the ethoxy group, even from the meta position, can have a stabilizing influence on the developing positive charge of the benzylic carbocation in an SN1 mechanism, thereby increasing the reaction rate.

Versatility in Product Diversification via Nucleophilic Attack

The ability of the bromomethyl group to act as a good leaving group allows for a wide range of nucleophiles to be introduced at the benzylic position, leading to a diverse array of products.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

This compound can react with alcohols and phenols to form ethers. This reaction, a variation of the Williamson ether synthesis, typically proceeds via an SN2 mechanism, especially with primary alcohols. masterorganicchemistry.com The alkoxide or phenoxide ion, formed by deprotonating the alcohol or phenol with a base, acts as the nucleophile.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Methanol (CH3OH) | 1-Chloro-3-ethoxy-2-(methoxymethyl)benzene | Base (e.g., NaH), THF |

| Ethanol (C2H5OH) | 1-Chloro-3-ethoxy-2-(ethoxymethyl)benzene | Base (e.g., K2CO3), Acetone |

| Phenol (C6H5OH) | 1-Chloro-3-ethoxy-2-(phenoxymethyl)benzene | Base (e.g., NaOH), Phase Transfer Catalyst |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)

Reactions with nitrogen-centered nucleophiles provide pathways to synthesize various nitrogen-containing compounds.

Amines: Primary and secondary amines can react with this compound to form secondary and tertiary amines, respectively. However, the direct reaction with ammonia (B1221849) or primary amines can lead to a mixture of products due to over-alkylation. libretexts.org

Azides: A more controlled method for introducing a primary amine group involves a two-step process. First, an SN2 reaction with sodium azide (B81097) (NaN3) yields an alkyl azide. libretexts.org The azide can then be reduced to the corresponding primary amine using a reducing agent like lithium aluminum hydride (LiAlH4). libretexts.org This method avoids the issue of over-alkylation.

| Nucleophile | Intermediate/Product | Subsequent Reaction/Reagent | Final Product |

|---|---|---|---|

| Ammonia (NH3) | Mixture of primary, secondary, tertiary amines | - | (2-Chloro-6-ethoxybenzyl)amine (and others) |

| Sodium Azide (NaN3) | 1-(Azidomethyl)-2-chloro-3-ethoxybenzene | Reduction (e.g., LiAlH4) | (2-Chloro-6-ethoxybenzyl)amine |

| Dimethylamine ((CH3)2NH) | N-(2-Chloro-6-ethoxybenzyl)-N,N-dimethylamine | - | N-(2-Chloro-6-ethoxybenzyl)-N,N-dimethylamine |

Reactions with Carbon-Centered Nucleophiles (e.g., Cyanides, Organometallic Reagents)

The benzylic bromide in this compound is an excellent electrophile for reactions with carbon-centered nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of a new carbon-carbon bond at the benzylic position.

With cyanide ions, typically from a salt like sodium or potassium cyanide, this compound is expected to undergo nucleophilic substitution to yield the corresponding nitrile, (2-chloro-3-ethoxyphenyl)acetonitrile. This reaction extends the carbon chain by one and introduces a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine. youtube.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon-centered nucleophiles that readily react with benzylic halides. wikipedia.org The reaction of this compound with a Grignard reagent, for instance, would result in the formation of a new C-C bond, displacing the bromide. The choice of the R group in the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents at the benzylic position.

| Nucleophile | Reagent Example | Expected Product with this compound |

| Cyanide | KCN | (2-chloro-3-ethoxyphenyl)acetonitrile |

| Grignard Reagent | CH(_3)MgBr | 1-chloro-2-ethyl-3-ethoxybenzene |

| Organolithium Reagent | n-BuLi | 1-chloro-2-pentyl-3-ethoxybenzene |

Elimination Reactions to Form Unsaturated Aromatic Species

Benzylic halides can undergo elimination reactions, typically in the presence of a base, to form alkenes. ucalgary.ca In the case of this compound, an E2 elimination mechanism would involve the abstraction of a proton from the bromomethyl group and the concurrent departure of the bromide ion, which is not possible as there are no protons on an adjacent carbon atom within the substituent. However, if the goal is to form a stilbene-like structure, a different pathway is required. fu-berlin.de

One potential route to an unsaturated aromatic species could involve a Wittig-type reaction. First, the benzylic bromide would be treated with triphenylphosphine to form a phosphonium salt. fu-berlin.de Subsequent deprotonation with a strong base would generate a phosphorus ylide. This ylide could then react with an aldehyde or ketone to form an alkene, effectively creating a stilbene derivative. For example, reaction with benzaldehyde would yield a substituted stilbene. fu-berlin.denih.govwiley-vch.de

Another possibility for forming unsaturated species is through dimerization reactions, which can be promoted by certain metals or electrochemical methods.

Transition Metal-Catalyzed Coupling Reactions

The carbon-bromine bond in this compound is amenable to various transition metal-catalyzed coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govnih.govacs.orgrsc.org this compound, as a benzylic bromide, can be coupled with various aryl or vinyl boronic acids or their esters to produce diarylmethane or allylbenzene derivatives, respectively. nih.govnih.govacs.org The reaction generally exhibits high functional group tolerance. nih.gov

Kumada Coupling: The Kumada coupling employs a Grignard reagent as the nucleophile and typically uses a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction could be used to couple this compound with an aryl or vinyl Grignard reagent. organic-chemistry.orgresearchgate.net Nickel-catalyzed Kumada couplings of benzylic chlorides with aryl Grignard reagents have been reported to proceed efficiently. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org Benzylic halides are known to participate in Stille couplings. harvard.edu For instance, this compound could be reacted with an arylstannane to form the corresponding diarylmethane derivative.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organohalide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.orgopenochem.org This method is known for its high reactivity and functional group tolerance. wikipedia.org The reaction of this compound with an arylzinc reagent would provide a direct route to substituted diarylmethanes. acs.orgnih.gov

Below is a table summarizing representative conditions for these cross-coupling reactions with analogous benzylic bromides.

| Coupling Reaction | Catalyst | Nucleophile | Base | Solvent | Typical Yields |

| Suzuki nih.gov | Pd(OAc)(_2), JohnPhos | Arylboronic acid | K(_2)CO(_3) | DMF | Moderate to Good |

| Kumada organic-chemistry.org | NiCl(_2)(dppe) | Aryl Grignard | - | Ether/THF | Good |

| Stille harvard.edu | Pd(PPh(_3))(_4) | Arylstannane | - | THF | Good |

| Negishi acs.org | Pd(OAc)(_2), X-Phos | Arylzinc halide | - | THF | High |

While intermolecular coupling reactions are common, the structure of this compound does not lend itself to simple intramolecular cyclization without a suitably positioned nucleophilic group on the same molecule. However, if the ethoxy group were replaced with a substituent containing a nucleophile (e.g., an alcohol or an amine) separated by a suitable tether, intramolecular cyclization could be a viable pathway to form cyclic structures.

Further Radical-Mediated Transformations

The benzylic C-Br bond can be homolytically cleaved to generate a benzylic radical. This can be achieved through the use of radical initiators (e.g., AIBN) or photochemically. The resulting 2-chloro-3-ethoxybenzyl radical is a reactive intermediate that can participate in various transformations.

One potential reaction is radical-mediated cyclization. researchgate.net If an unsaturated moiety, such as an alkene or alkyne, is present elsewhere in the molecule, the benzylic radical can add to this unsaturated bond in an intramolecular fashion to form a new ring. mdpi.comresearchgate.netnih.gov For example, a derivative of this compound containing an appropriately positioned double bond could undergo radical cyclization to form a polycyclic aromatic system.

Electrochemical Reactivity and Reductive Cleavage Studies

The electrochemical reduction of benzylic halides, such as this compound, has been a subject of study. acs.orgnih.govresearchgate.net The process typically involves the transfer of an electron to the C-Br bond, leading to its cleavage and the formation of a benzylic radical and a bromide ion. acs.orgrsc.org

This initial benzylic radical can then undergo several possible fates:

Further Reduction: It can be further reduced at the electrode surface to form a benzylic anion. rsc.org This anion can then be protonated by a proton source in the medium.

Dimerization: Two benzylic radicals can couple to form a bibenzyl derivative. rsc.org

Reaction with the Electrode: The radical can react with the electrode surface, leading to the formation of an organometallic species or the grafting of a film onto the electrode. acs.orgnih.gov

The specific outcome of the electrochemical reduction depends on factors such as the electrode material, the solvent, the supporting electrolyte, and the reduction potential. acs.orgrsc.org Studies on benzyl (B1604629) bromide have shown that in aprotic solvents, the primary products can be toluene (from protonation of the anion) and bibenzyl (from radical dimerization). rsc.org The reduction potential can be made less negative by converting the bromide to an iodide in situ. acs.orgnih.gov

Dissociative Electron Transfer Mechanisms of Carbon-Bromine Bonds

The electrochemical reduction of this compound involves the cleavage of the carbon-bromine (C-Br) bond through a process known as dissociative electron transfer. This process can occur through two primary mechanisms: a stepwise mechanism or a concerted mechanism. The operative mechanism is influenced by factors such as the electrode material, the solvent, and the specific substituents on the aromatic ring.

In a stepwise mechanism , the initial electron transfer to the molecule results in the formation of a radical anion intermediate. This intermediate is transient and rapidly undergoes cleavage of the C-Br bond to form a benzyl-type radical and a bromide anion. The resulting radical can then undergo further reduction at the electrode surface to form a carbanion, or it can participate in other chemical reactions such as dimerization or hydrogen atom abstraction from the solvent.

Conversely, the concerted mechanism involves a single step where the electron transfer and the C-Br bond cleavage occur simultaneously. In this pathway, there is no discrete radical anion intermediate. The electron is transferred directly into the σ* antibonding orbital of the C-Br bond, leading to its immediate rupture. The thermodynamics and kinetics of this process are governed by the dissociation energy of the C-Br bond. For many benzylic halides, the reduction is believed to follow this concerted pathway, especially at inert electrodes.

The presence of substituents on the benzene ring, such as the chloro and ethoxy groups in this compound, can influence the reduction potential. Electron-withdrawing groups tend to make the reduction potential less negative, while electron-donating groups have the opposite effect. The half-wave reduction potentials of a series of substituted benzyl bromides have been shown to correlate with Hammett substituent values. researchgate.net

Table 1: Representative Half-Wave Reduction Potentials of Substituted Benzyl Bromides

| Substituent | Half-Wave Potential (V vs. SCE) |

| 4-Nitro | -0.25 |

| 4-Cyano | -0.78 |

| 4-Chloro | -0.95 |

| Unsubstituted | -1.22 |

| 4-Methyl | -1.30 |

| 4-Methoxy | -1.35 |

Note: This table presents representative data for substituted benzyl bromides to illustrate substituent effects and is not specific to this compound. The potentials are typically measured in a non-aqueous solvent like acetonitrile or dimethylformamide.

Influence of Electrode Materials on Redox Processes

The choice of electrode material has a profound impact on the redox processes of this compound, affecting both the reduction potential and the reaction mechanism. Electrode materials can be broadly categorized as inert or catalytic.

Inert electrodes , such as glassy carbon (GC) and platinum (Pt), generally have a weaker interaction with the substrate. On these surfaces, the electron transfer is often the rate-determining step, and the reduction potentials are typically more negative. The reduction of benzyl bromide at a GC electrode, for instance, exhibits a single irreversible peak at a highly negative potential, consistent with a dissociative electron transfer mechanism. niscpr.res.in

Catalytic electrodes , particularly silver (Ag), have been shown to exhibit significant electrocatalytic activity towards the reduction of organic halides, including benzylic bromides. researchgate.netacs.org The reduction of benzyl bromide at a silver cathode occurs at a much less negative potential compared to that at a glassy carbon or mercury electrode. niscpr.res.inacs.org This catalytic effect is attributed to a strong interaction between the silver surface and the bromine atom of the substrate. acs.org

The mechanism at a silver electrode is thought to involve the pre-adsorption of the benzylic bromide onto the electrode surface. acs.org This is followed by an electron transfer to the adsorbed molecule, leading to the formation of a surface-stabilized radical intermediate. This stabilization of the intermediate lowers the activation energy for the C-Br bond cleavage, thus shifting the reduction potential to less negative values. The process at a silver electrode can be considered a form of inner-sphere electron transfer, in contrast to the outer-sphere mechanism often proposed for inert electrodes.

The product distribution can also be influenced by the electrode material. For example, the electroreduction of some benzyl bromides at a mercury cathode can lead to the formation of dibenzylmercury, whereas at other electrodes, dimerization to form bibenzyl or reduction to toluene may be favored. researchgate.net

Table 2: Comparison of Peak Reduction Potentials of Benzyl Bromide on Different Electrode Materials

| Electrode Material | Peak Potential (V vs. SCE) |

| Silver (Ag) | -0.80 to -1.00 |

| Mercury (Hg) | -1.51 |

| Glassy Carbon (GC) | -1.82 |

| Platinum (Pt) | -1.90 to -2.10 |

Note: This table provides typical peak potential ranges for the electrochemical reduction of benzyl bromide in acetonitrile to illustrate the catalytic effect of different electrode materials. The exact values can vary with experimental conditions.

Theoretical and Computational Investigations of 2 Bromomethyl 1 Chloro 3 Ethoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of molecular systems. For 2-(bromomethyl)-1-chloro-3-ethoxybenzene, DFT calculations can elucidate its electronic structure, predict reaction outcomes, and evaluate the influence of its substituents on the reactive benzylic position.

The electronic character of this compound is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which electrons are most readily donated, while the LUMO is the most receptive to accepting electrons fiveable.meyoutube.commnstate.edu. In chemical reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key determinant of reactivity mnstate.edu.

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene (B151609) ring, while the LUMO is anticipated to be concentrated on the antibonding σ* orbital of the C-Br bond at the benzylic position. This distribution makes the benzylic carbon susceptible to nucleophilic attack. The energies of these FMOs, and the resulting HOMO-LUMO gap, are critical in determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The substituents on the benzene ring—chlorine and ethoxy groups—modulate these orbital energies. The electron-donating ethoxy group will raise the HOMO energy, while the electron-withdrawing chlorine atom will lower it.

Table 1: Predicted Qualitative Effects of Substituents on the Frontier Molecular Orbitals of this compound

| Substituent | Position | Electronic Effect | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Predicted Impact on HOMO-LUMO Gap |

| Ethoxy (-OEt) | 3 | Electron-donating | Increase | Minor Increase | Decrease |

| Chlorine (-Cl) | 1 | Electron-withdrawing | Decrease | Decrease | Minor Change |

| Bromomethyl (-CH2Br) | 2 | Electrophilic Center | Minor Decrease | Significant Decrease | Decrease |

This table is illustrative and based on general principles of substituent effects on aromatic systems.

DFT calculations are instrumental in mapping the potential energy surface for reactions involving this compound. This allows for the prediction of reaction energetics, the identification of transition states, and the elucidation of reaction pathways. Benzylic halides can undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism ucalgary.cakhanacademy.org.

The primary nature of the benzylic carbon in this compound would typically favor an S(_N)2 pathway ucalgary.ca. However, the benzylic position allows for the formation of a resonance-stabilized carbocation, which could enable an S(_N)1 pathway ucalgary.cabrainly.com. Computational modeling can determine the activation energies for both pathways. The transition state for the S(_N)2 reaction would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond. For the S(_N)1 pathway, the rate-determining step is the formation of the benzylic carbocation intermediate. The stability of this carbocation is significantly influenced by the electronic effects of the ring substituents.

The reactivity of the benzylic position is highly sensitive to the electronic nature of the substituents on the aromatic ring acs.orgnih.govnih.govresearchgate.net. The ethoxy group at the 3-position is an electron-donating group through resonance, which will stabilize a positive charge at the benzylic position. Conversely, the chlorine atom at the 1-position is an electron-withdrawing group through induction, which will destabilize a positive charge.

Computational studies can quantify these effects. For an S(_N)1 reaction, the electron-donating ethoxy group would lower the activation energy for carbocation formation, thus increasing the reaction rate. The electron-withdrawing chlorine atom would have the opposite effect. In an S(_N)2 reaction, the electronic effects on the transition state are more complex. Electron-withdrawing groups can sometimes accelerate S(_N)2 reactions by stabilizing the partial negative charge that develops on the leaving group in the transition state. DFT calculations can provide a detailed picture of the charge distribution in the transition state and predict the net effect of the substituents on the reaction rate. It has been shown that the diradical character of benzylic positions can be influenced by the electron-withdrawing properties of substituents jst.go.jp.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound, including its conformational preferences and interactions with solvent molecules. MD simulations model the movement of atoms over time, providing a statistical picture of the molecule's behavior in a condensed phase.

Conformational analysis of the ethoxy group is particularly important. Studies on ethoxybenzene have shown that the orientation of the ethyl group relative to the benzene ring can influence the molecule's properties researchgate.net. Similarly, for this compound, the rotational freedom around the C-O and C-C bonds of the ethoxy group, as well as the rotation of the bromomethyl group, will lead to various conformers. MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity of the molecule may depend on its conformation at the moment of reaction.

Furthermore, MD simulations are invaluable for understanding the role of the solvent. The solvent can significantly influence reaction rates and mechanisms. By explicitly including solvent molecules in the simulation, it is possible to model how the solvent stabilizes reactants, transition states, and products. For instance, polar solvents would be expected to stabilize the transition state of an S(_N)1 reaction more than that of an S(_N)2 reaction, thus favoring the former.

In Silico Design of Novel Derivatives and Reaction Strategies

The theoretical understanding gained from quantum chemical calculations and MD simulations can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. By computationally screening a library of virtual compounds with different substituents, it is possible to identify candidates with enhanced reactivity, selectivity, or other desired characteristics.

For example, if a higher reaction rate is desired, one could computationally explore the effect of replacing the chlorine atom with other halogen atoms or introducing different electron-donating or -withdrawing groups at various positions on the benzene ring. The predicted reaction energetics from DFT calculations would guide the selection of the most promising candidates for synthesis. This in silico approach can significantly accelerate the discovery and development of new molecules and reaction strategies, reducing the need for extensive and costly experimental work.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

As a substituted benzyl (B1604629) bromide, 2-(Bromomethyl)-1-chloro-3-ethoxybenzene is theoretically positioned to serve as a crucial intermediate in multi-step synthetic sequences. Its distinct substitution pattern—containing chloro and ethoxy groups—allows for the introduction of specific electronic and steric properties into a target molecule.

There is no specific data available in public scientific literature detailing the use of this compound in the synthesis of named pharmaceutical precursors. However, structurally related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are documented as key intermediates in the synthesis of pharmaceuticals like Dapagliflozin. google.comgoogle.com This suggests that polysubstituted benzene (B151609) rings with similar motifs are of significant interest in medicinal chemistry. The title compound, with its reactive bromomethyl handle, is well-suited for coupling with various molecular fragments to build precursors for biologically active molecules.

Specific research findings on the application of this compound in the development of agrochemicals are not available in the reviewed literature. The general importance of halogenated and ether-containing aromatic compounds in this field is well-established, as these features can enhance the efficacy and selectivity of active ingredients. The compound's structure is consistent with scaffolds used in the discovery of new herbicides, fungicides, and insecticides, but concrete examples of its use are not documented.

No specific studies detailing the use of this compound for the construction of heterocyclic systems or novel carbon skeletons were found. In principle, the bromomethyl group can react with binucleophilic species to form heterocyclic rings. For instance, reaction with compounds containing two heteroatoms (like amino-thiols or diamines) could lead to the formation of thiazine (B8601807) or diazepine (B8756704) derivatives, respectively. Similarly, its use in alkylation reactions is a standard method for extending carbon chains.

Derivatization Strategies for Expanding Molecular Diversity

The primary strategy for the derivatization of this compound centers on the high reactivity of the benzylic bromide. This functional group is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.

Detailed research findings on the specific derivatization of this compound are not present in the available literature. Based on general chemical principles, the compound can be expected to undergo the following transformations:

Alkylation: Reaction with organometallic reagents (e.g., Grignard or organocuprates) or carbanions (e.g., from malonic esters) would introduce new alkyl or aryl groups.

Ether and Thioether Formation: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) would yield the corresponding ethers and thioethers.

Amine Synthesis: Substitution with ammonia (B1221849) or primary/secondary amines would lead to the formation of benzylamines.

Cyanation: Reaction with cyanide salts provides a route to introduce a nitrile group, which is a versatile precursor for carboxylic acids, amines, and amides.

Esterification: Reaction with carboxylate salts would yield the corresponding esters.

A summary of these potential derivatization reactions is presented in the table below.

| Nucleophile | Reagent Example | Resulting Functional Group |

| Carbon | R-MgBr, (R)₂CuLi | Alkyl/Aryl |

| Oxygen | NaOR | Ether |

| Oxygen | RCOO⁻Na⁺ | Ester |

| Sulfur | NaSR | Thioether |

| Nitrogen | NH₃, RNH₂, R₂NH | Amine |

| Halogen | NaI | Iodide |

| Cyanide | NaCN | Nitrile |

This table is based on the expected reactivity of benzyl bromides and does not represent documented reactions of this compound.

There is no information available in the scientific literature concerning stereoselective transformations involving this compound. The compound itself is achiral. Stereoselectivity would become a factor if the compound were reacted with a chiral nucleophile or if a subsequent reaction created a new stereocenter on the attached substituent. For example, the asymmetric reduction of a ketone introduced via derivatization could be a potential stereoselective transformation, but no such sequences have been documented for this specific starting material.

Contribution to Materials Science and Polymer Chemistry

The unique structural attributes of this compound, namely its reactive bromomethyl group and substituted aromatic ring, position it as a valuable precursor in the realm of materials science and polymer chemistry. Its potential extends to the synthesis of functionalized polymers, the creation of robust polymer networks, and the development of responsive materials.

Monomer in the Synthesis of Functionalized Polymers (e.g., through RAFT Polymerization)

While direct reports on the use of this compound in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are not prevalent, its structural similarity to well-studied monomers like vinylbenzyl chloride (VBC) allows for a strong inferential case for its potential application. RAFT polymerization is a powerful technique for creating polymers with controlled molecular weights and narrow polydispersities.

The versatility of RAFT has been demonstrated in the controlled polymerization of VBC, a highly functional monomer, to produce well-defined polymeric structures, including core-shell nanoparticles. beilstein-journals.orgnih.gov In a hypothetical scenario, this compound could be first modified to incorporate a polymerizable group, such as a vinyl or acryloyl moiety. Subsequent RAFT polymerization of this modified monomer would yield a polymer with pendant this compound units.

The key advantage here lies in the latent reactivity of the bromomethyl group. This group can serve as a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This approach enables the tailoring of the polymer's properties for specific applications.

Table 1: Potential Functionalization Reactions of Polymers Derived from this compound

| Reagent | Introduced Functional Group | Potential Application |

| Sodium azide (B81097) (NaN₃) | Azide (-N₃) | Click chemistry, bioconjugation |

| Amines (R-NH₂) | Secondary/tertiary amines | pH-responsive materials, catalysis |

| Thiols (R-SH) | Thioethers (-S-R) | High refractive index materials, metal ion binding |

| Carboxylates (R-COO⁻) | Esters (-OOC-R) | Drug delivery, biodegradable materials |

This strategy of post-polymerization modification is a cornerstone of creating advanced functional materials, and the structure of this compound makes it an intriguing candidate for such synthetic pathways.

Precursor for Hyper-Crosslinked Networks

Hyper-crosslinked polymers (HCPs) are a class of porous materials characterized by high surface areas and extensive microporosity. ed.ac.uk A common and efficient method for their synthesis is through Friedel-Crafts alkylation reactions. researchgate.net In this context, this compound is a prime candidate to act as a precursor or a crosslinking agent.

The synthesis of HCPs often involves the reaction of aromatic compounds with external crosslinkers in the presence of a Friedel-Crafts catalyst, typically a Lewis acid like iron(III) chloride (FeCl₃). ed.ac.uk The bromomethyl group in this compound is a highly reactive electrophile under these conditions. It can readily alkylate the aromatic rings of other monomer units, leading to the formation of a rigid, three-dimensional network.

The substituted benzene ring of the compound itself can also participate in the crosslinking process, further increasing the network's density and rigidity. The resulting hyper-crosslinked network would possess permanent porosity, making it potentially useful for applications such as gas storage and separation, catalysis, and as a support for other functional materials. The precise properties of the resulting HCP, such as pore size distribution and surface area, could be tuned by varying the reaction conditions, including the monomer-to-catalyst ratio and the choice of solvent. ed.ac.uk

Incorporation into Photo- and Mechanoresponsive Materials

Photoresponsive and mechanoresponsive materials are classes of "smart" materials that can change their properties in response to external stimuli like light or mechanical stress. specificpolymers.com While this compound is not inherently photo- or mechanoresponsive, its reactive bromomethyl group provides a convenient anchor point for the incorporation of functional moieties that do exhibit these properties.

Photoresponsive Materials: Photoresponsive polymers typically contain chromophores that undergo reversible or irreversible transformations upon light irradiation. specificpolymers.com Common examples of such chromophores include azobenzene, spiropyran, and coumarin (B35378) derivatives. nih.gov By reacting this compound or a polymer derived from it with a chromophore that has a suitable nucleophilic group (e.g., a hydroxyl or amino group), the photoresponsive unit can be covalently attached. This would allow for the creation of materials where light can be used to control properties such as conformation, polarity, or solubility.

Mechanoresponsive Materials: Mechanoresponsive polymers are designed to undergo a chemical or physical change when subjected to mechanical force. This can involve the cleavage of specific chemical bonds (mechanophores) or alterations in the polymer's morphology. The this compound unit could be incorporated into a polymer backbone, and its pendant group could be used to attach mechanophores or to influence the polymer's intermolecular interactions, thereby tuning its mechanical properties and response.

Design of Molecules with Enhanced Three-Dimensionality via Benzylic C-H Cross-Coupling Principles

In recent years, there has been a significant push in medicinal and materials chemistry to move away from flat, two-dimensional molecules and towards more complex, three-dimensional structures. nih.govresearchgate.net Molecules with greater three-dimensionality often exhibit improved physicochemical properties. nih.gov Benzylic C-H cross-coupling reactions have emerged as a powerful strategy for achieving this goal by directly forming bonds to sp³-hybridized carbon atoms. nih.govacs.org

The core principle of this approach is the selective functionalization of a benzylic C-H bond, which is intrinsically more reactive than many other C-H bonds in a molecule. nih.gov Copper-catalyzed oxidative cross-coupling reactions, often using oxidants like N-fluorobenzenesulfonimide (NFSI), have been developed to couple benzylic C-H substrates with a wide range of nucleophiles, including alcohols, azoles, and amines. acs.orgchemrxiv.org

The structure of this compound contains a benzylic position at the bromomethyl group. While the C-Br bond is the most reactive site for nucleophilic substitution, the adjacent C-H bonds could potentially be targets for C-H activation and cross-coupling reactions under specific catalytic conditions, especially after the bromo group has been substituted. This would allow for the direct connection of this molecular scaffold to other building blocks, creating products with increased spatial complexity.

Table 2: Illustrative Benzylic C-H Cross-Coupling Reactions

| Coupling Partner | Resulting Bond | Catalyst System (Example) | Significance |

| Alcohols (R-OH) | C-O | Copper(I)/NFSI | Access to benzylic ethers |

| Azoles | C-N | Copper(I)/NFSI with redox buffer | Synthesis of N-benzylic heterocycles |

| Amines (R₂NH) | C-N | Copper(I)/NFSI | Formation of benzylic amines |

By leveraging benzylic C-H cross-coupling principles, chemists can envision using scaffolds like this compound to construct libraries of diverse, three-dimensional molecules. nih.gov The conformational rigidity or flexibility of the benzylic scaffold plays a crucial role in determining the three-dimensionality of the final product. chemrxiv.org This approach offers a more efficient and versatile route to novel chemical space compared to traditional cross-coupling methods that predominantly focus on sp²-hybridized carbons. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.